molecular formula C20H30N6O B2617399 N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide CAS No. 1021122-64-4

N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide

Cat. No.: B2617399
CAS No.: 1021122-64-4
M. Wt: 370.501
InChI Key: OYGLXZREDQSYEK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-d]pyrimidin-1-yl ring, an azepan-1-yl (a seven-membered nitrogen-containing ring), and a cyclopentyl group . These structural features suggest that it might have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazolo[3,4-d]pyrimidin-1-yl, azepan-1-yl, and cyclopentyl moieties. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the nitrogen atoms in the pyrazolo[3,4-d]pyrimidin-1-yl and azepan-1-yl rings, which could act as nucleophiles in various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Antimicrobial Activity

The synthesis of novel pyrazolo[3,4-d]pyrimidin derivatives demonstrates significant antimicrobial activity. These compounds, developed through cyclocondensation processes, have shown promising results in battling bacterial and fungal infections. The chemical structure and antimicrobial efficacy of these derivatives provide a potential framework for new treatments in combating resistant microbial strains (Khobragade et al., 2010).

Insecticidal Assessment

Innovative heterocycles incorporating a thiadiazole moiety have been synthesized and assessed for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. The creation of these compounds, through the utilization of various heterocyclic chemistries, opens new avenues for agricultural pest control strategies (Fadda et al., 2017).

Antitubercular Studies

The synthesis of novel homopiperazine-pyrimidine-pyrazole hybrids has led to significant advancements in antitubercular research. These compounds, tested against Mycobacterium tuberculosis strains, show potent inhibitory activity, providing a promising direction for the development of new antitubercular agents. The docking studies reveal insights into structural requirements for activity, highlighting their potential in lead optimization for tuberculosis treatment (Vavaiya et al., 2022).

Antioxidant Properties

The design and synthesis of novel 1H-3-Indolyl derivatives paired with various heterocycles have shown significant antioxidant activities. These derivatives, through 2D-QSAR modeling and molecular docking studies, present a promising approach for the development of high-efficiency antioxidants. Their potential in inhibiting reactive oxygen species (ROS) opens up new possibilities for therapeutic applications in oxidative stress-related conditions (Aziz et al., 2021).

Anti-Inflammatory and Anti-Ulcerogenic Properties

The synthesis of pyrazolo[1,5-a]pyrimidin-7-ones has led to the discovery of new nonsteroidal anti-inflammatory drugs (NSAIDs) that exhibit high activity and a better therapeutic index than traditional NSAIDs. Remarkably, these compounds are devoid of ulcerogenic activity, potentially offering a safer alternative for long-term anti-inflammatory therapy (Auzzi et al., 1983).

Safety and Hazards

The safety and hazards associated with this compound are not known from the available information. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Given the structural complexity of this compound, it could be of interest in various areas of research, including medicinal chemistry and materials science. Further studies could explore its synthesis, properties, and potential applications .

Properties

IUPAC Name

N-[2-[4-(azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N6O/c27-18(13-16-7-3-4-8-16)21-9-12-26-20-17(14-24-26)19(22-15-23-20)25-10-5-1-2-6-11-25/h14-16H,1-13H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGLXZREDQSYEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)CC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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